Perphenazine Sulfoxide N1-Oxide, also known as Perphenazine N1,S-Dioxide, is a chemical compound derived from the antipsychotic medication perphenazine, which belongs to the phenothiazine class of drugs. This compound is recognized for its potential therapeutic applications in treating various psychiatric disorders, including schizophrenia and severe anxiety. Its chemical structure incorporates a sulfoxide functional group, which may influence its pharmacological properties and efficacy compared to its parent compound.
This compound falls under several classifications:
The synthesis of Perphenazine Sulfoxide N1-Oxide typically involves the oxidation of perphenazine using various oxidizing agents. Common methods include:
The reaction conditions often require careful control of temperature and reaction time to ensure complete conversion while minimizing by-products. The resulting compound can be purified through recrystallization or chromatography techniques.
The molecular structure of Perphenazine Sulfoxide N1-Oxide features:
OCC[N+]1([O-])CCN(CCCN2c3ccccc3S(=O)c4ccc(Cl)cc24)CC1
RGCVKNLCSQQDEP-UHFFFAOYSA-N
Perphenazine Sulfoxide N1-Oxide can participate in various chemical reactions typical of sulfoxides, including:
These reactions are significant in medicinal chemistry for modifying pharmacological properties or enhancing biological activity.
The mechanism of action for Perphenazine Sulfoxide N1-Oxide is believed to be similar to that of perphenazine, primarily involving:
Studies indicate that compounds with sulfoxide modifications may exhibit altered receptor binding profiles, potentially leading to enhanced therapeutic effects or reduced side effects compared to their parent compounds .
Perphenazine Sulfoxide N1-Oxide has potential applications in:
The phenothiazine class, foundational to modern psychopharmacology, originated in the late 19th century as synthetic dyes. Its therapeutic potential remained unrealized until the mid-20th century when chlorpromazine (CPZ), synthesized in 1950, demonstrated profound calming effects in agitated psychiatric patients, revolutionizing schizophrenia treatment and establishing the first generation of typical antipsychotics [3] [6]. This breakthrough spurred systematic structural modifications to enhance efficacy and reduce side effects. Key developments included:
Table 1: Key Phenothiazine Derivatives and Their Impact
Compound | Introduction Era | Key Structural Feature | Relative Potency (vs. CPZ) | Primary Clinical Use |
---|---|---|---|---|
Chlorpromazine (CPZ) | Early 1950s | Dimethylaminopropyl side chain | 1x | Psychosis, Agitation |
Perphenazine | Late 1950s | Hydroxyethylpiperazine side chain, Cl @ R2 | ~10x | Schizophrenia, Psychotic disorders |
Trifluoperazine | Late 1950s | Piperazine side chain, CF₃ @ R2 | ~15-20x | Schizophrenia, Anxiety |
Fluphenazine | 1960s | Hydroxyethylpiperazine side chain, CF₃ @ R2 | ~50x | Schizophrenia (long-acting injectable) |
Perphenazine Sulfoxide N1-Oxide arises from perphenazine (C₂₁H₂₆ClN₃OS; MW 403.97 g/mol) through two primary oxidative biotransformations:
These oxidations can occur sequentially, yielding intermediates like Perphenazine Sulfoxide (S-oxidized) and Perphenazine N1-Oxide (N-oxidized), before culminating in the doubly oxidized Perphenazine Sulfoxide N1-Oxide. The structural evolution profoundly impacts physicochemical properties:
Table 2: Structural and Property Comparison: Perphenazine and Key Oxidative Metabolites
Property | Perphenazine | Perphenazine Sulfoxide | Perphenazine N1-Oxide | Perphenazine Sulfoxide N1-Oxide |
---|---|---|---|---|
Molecular Formula | C₂₁H₂₆ClN₃OS | C₂₁H₂₆ClN₃O₂S | C₂₁H₂₆ClN₃O₂S | C₂₁H₂₆ClN₃O₃S |
Molecular Weight (g/mol) | 403.97 | 420.00 | 420.00 | 435.97 |
Key Functional Mods | Thioether, Tertiary Amine | Sulfoxide, Tertiary Amine | Thioether, N1-Oxide | Sulfoxide, N1-Oxide |
Polarity/Hydrophilicity | Low (logP ~4.2) | Moderate | High | Very High |
Primary Metabolic Step | Parent Drug | S-Oxidation | N-Oxidation | Sequential S- and N-Oxidation |
Perphenazine Sulfoxide N1-Oxide holds significant importance in understanding the overall pharmacology of perphenazine, influencing both its disposition and activity spectrum:
N-Oxidation: Formation of Perphenazine N1-Oxide and subsequently Perphenazine Sulfoxide N1-Oxide. The latter represents a terminal oxidation product contributing significantly to metabolic clearance, particularly in individuals with specific CYP2D6 activity phenotypes (e.g., poor metabolizers may exhibit altered ratios of metabolites) [3] [5] [6].
Receptor Binding and Bioactivity Profile: While Perphenazine Sulfoxide N1-Oxide is generally considered a detoxification product with markedly reduced affinity for the primary target, the D₂ dopamine receptor, compared to perphenazine and 7-hydroxyperphenazine, its complete pharmacological inactivity is unlikely. Its structural features may confer distinct, albeit weaker, interactions with various neuroreceptors:
Other Receptors: Possible interactions with histamine H₁ or adrenergic α₁ receptors cannot be entirely ruled out but are expected to be weak.The conversion to this highly polar metabolite effectively terminates the direct antipsychotic action of the perphenazine molecule and facilitates its elimination via renal or biliary routes [3] [8].
Impact on Drug Delivery and Bioavailability Studies: Understanding the formation and properties of Perphenazine Sulfoxide N1-Oxide is relevant for developing advanced perphenazine formulations (e.g., Solid Lipid Nanoparticles - SLNs, Nanostructured Lipid Carriers - NLCs) aimed at overcoming the parent drug's limitations:
Table 3: Key Perphenazine Metabolites and Their Pharmacological Relevance
Metabolite | Primary Formation Enzyme | D₂ Receptor Affinity (Relative) | Antipsychotic Activity | Contribution to Clearance |
---|---|---|---|---|
7-Hydroxyperphenazine | CYP2D6 | High (~70% of Perphenazine) | Significant | Moderate |
Perphenazine Sulfoxide | Flavin-containing monooxygenases (FMOs) / CYP | Very Low | Negligible | Significant |
Perphenazine N1-Oxide | FMOs / CYP | Very Low | Negligible | Moderate |
Perphenazine Sulfoxide N1-Oxide | Sequential (FMOs/CYP) | Extremely Low | Negligible | Major (Terminal Metabolite) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7